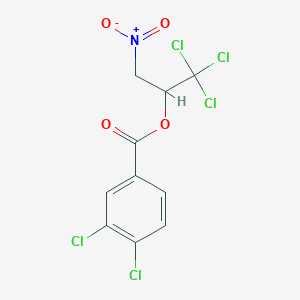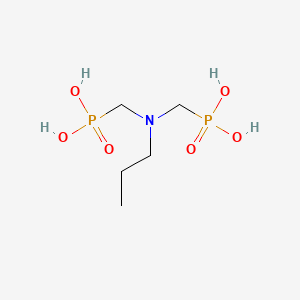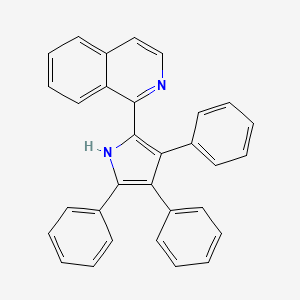![molecular formula C24H26O3 B14737021 2-[[2-Hydroxy-3-[(2-hydroxy-3,5-dimethyl-phenyl)methyl]phenyl]methyl]-4,6-dimethyl-phenol CAS No. 6625-64-5](/img/structure/B14737021.png)
2-[[2-Hydroxy-3-[(2-hydroxy-3,5-dimethyl-phenyl)methyl]phenyl]methyl]-4,6-dimethyl-phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[[2-Hydroxy-3-[(2-hydroxy-3,5-dimethyl-phenyl)methyl]phenyl]methyl]-4,6-dimethyl-phenol is an organic compound with a complex structure It is characterized by multiple hydroxyl groups and dimethyl substitutions on a phenyl ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[2-Hydroxy-3-[(2-hydroxy-3,5-dimethyl-phenyl)methyl]phenyl]methyl]-4,6-dimethyl-phenol typically involves multi-step organic reactions. One common method includes the following steps:
Starting Materials: The synthesis begins with commercially available phenol derivatives.
Alkylation: The phenol derivatives undergo alkylation using appropriate alkyl halides in the presence of a base such as potassium carbonate.
Hydroxylation: The alkylated product is then subjected to hydroxylation using reagents like hydrogen peroxide or osmium tetroxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction conditions precisely.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: The hydroxyl groups in the compound can participate in nucleophilic substitution reactions, where they are replaced by other functional groups using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Alcohols and diols.
Substitution: Alkylated or acylated phenols.
科学的研究の応用
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, the compound is studied for its potential antioxidant properties. The presence of hydroxyl groups allows it to scavenge free radicals, making it a candidate for developing new antioxidant agents.
Medicine
In medicine, the compound is investigated for its potential therapeutic effects. Its antioxidant properties may contribute to the development of drugs for treating oxidative stress-related diseases.
Industry
In the industrial sector, the compound is used in the production of polymers and resins. Its phenolic structure provides stability and enhances the mechanical properties of the materials.
作用機序
The mechanism of action of 2-[[2-Hydroxy-3-[(2-hydroxy-3,5-dimethyl-phenyl)methyl]phenyl]methyl]-4,6-dimethyl-phenol primarily involves its antioxidant activity. The hydroxyl groups can donate hydrogen atoms to neutralize free radicals, thereby preventing oxidative damage to cells and tissues. This compound may also interact with specific molecular targets, such as enzymes involved in oxidative stress pathways, modulating their activity and providing protective effects.
類似化合物との比較
Similar Compounds
2,6-Dimethylphenol: A simpler phenolic compound with similar antioxidant properties.
2,4,6-Trimethylphenol: Another phenolic compound with additional methyl groups, offering different reactivity and stability.
2-Hydroxy-3,5-dimethylbenzyl alcohol: A related compound with a hydroxyl group and dimethyl substitutions, used in similar applications.
Uniqueness
2-[[2-Hydroxy-3-[(2-hydroxy-3,5-dimethyl-phenyl)methyl]phenyl]methyl]-4,6-dimethyl-phenol is unique due to its complex structure, which provides multiple sites for chemical modification and interaction. This complexity enhances its versatility in various applications, from organic synthesis to potential therapeutic uses.
特性
CAS番号 |
6625-64-5 |
|---|---|
分子式 |
C24H26O3 |
分子量 |
362.5 g/mol |
IUPAC名 |
2-[[2-hydroxy-3-[(2-hydroxy-3,5-dimethylphenyl)methyl]phenyl]methyl]-4,6-dimethylphenol |
InChI |
InChI=1S/C24H26O3/c1-14-8-16(3)22(25)20(10-14)12-18-6-5-7-19(24(18)27)13-21-11-15(2)9-17(4)23(21)26/h5-11,25-27H,12-13H2,1-4H3 |
InChIキー |
ZBVMHRPGUVTUBV-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C(=C1)CC2=C(C(=CC=C2)CC3=CC(=CC(=C3O)C)C)O)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(Propoxycarbonyl)amino]ethyl benzenesulfonate](/img/structure/B14736951.png)

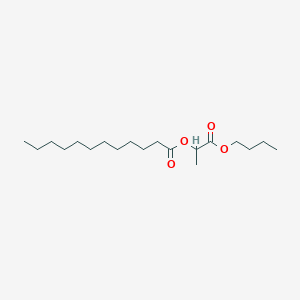
![2,3-Dihydro-5h-[1,3]thiazolo[2,3-b]quinazoline-5-thione](/img/structure/B14736970.png)
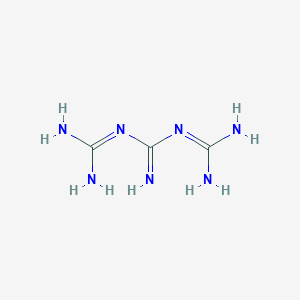


![2-(6,6-Dimethylbicyclo[3.1.1]heptan-2-yl)ethyl 2-hydroxybenzoate](/img/structure/B14736998.png)
